ALDH3A1 Inhibition: Comparable to CB29
3-(3-Methoxyphenyl)benzaldehyde inhibits human ALDH3A1 with an IC50 of 18 µM (1.80E+4 nM) [1]. This potency is comparable to the established ALDH3A1-selective inhibitor CB29, which exhibits an IC50 of 16 µM , and approaches that of ALDH3A1-IN-2 (IC50 = 1.29 µM) . In contrast, simpler benzaldehydes such as 3-methoxybenzaldehyde show no reported ALDH3A1 inhibition at similar concentrations, underscoring the critical contribution of the biphenyl scaffold to target engagement.
| Evidence Dimension | ALDH3A1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 18 µM (18,000 nM) |
| Comparator Or Baseline | CB29: IC50 = 16 µM; ALDH3A1-IN-2: IC50 = 1.29 µM; 3-Methoxybenzaldehyde: no reported inhibition |
| Quantified Difference | Target compound is within 1.1-fold of CB29 and ~14-fold less potent than ALDH3A1-IN-2, but significantly more potent than simpler benzaldehydes. |
| Conditions | Recombinant human ALDH3A1 expressed in E. coli; benzaldehyde as substrate; preincubation 2 min; spectrophotometric detection. |
Why This Matters
This level of ALDH3A1 inhibition supports the use of 3-(3-methoxyphenyl)benzaldehyde as a chemical tool for probing ALDH3A1-mediated pathways in cancer cells, potentially enhancing the cytotoxicity of oxazaphosphorine chemotherapeutics.
- [1] BindingDB. BDBM50448802 (CHEMBL3128207). Affinity Data: IC50 = 1.80E+4 nM for human ALDH3A1. View Source
